
Methyl trideca-3,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trideca-3,4-dienoate is an organic compound characterized by the presence of a methyl ester group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl trideca-3,4-dienoate typically involves the esterification of trideca-3,4-dienoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of solid acid catalysts can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl trideca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes, alkenes
Substitution: Amides, esters
Applications De Recherche Scientifique
Methyl trideca-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl trideca-3,4-dienoate involves its interaction with specific molecular targets. The conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl trideca-2,4-dienoate
- Ethyl trideca-3,4-dienoate
- Methyl trideca-3,5-dienoate
Uniqueness
Methyl trideca-3,4-dienoate is unique due to its specific diene configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its conjugated diene system allows for unique cycloaddition reactions, making it valuable in synthetic chemistry.
Propriétés
Numéro CAS |
81981-09-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10,12H,3-9,13H2,1-2H3 |
Clé InChI |
GJZFJFPUWJPEFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
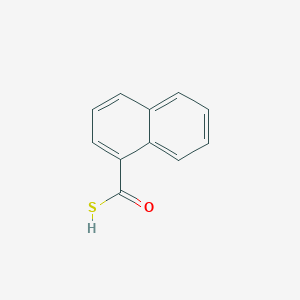
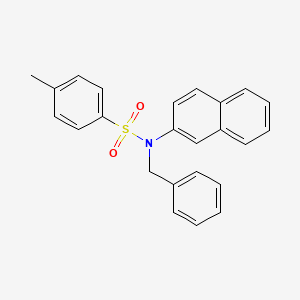
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)
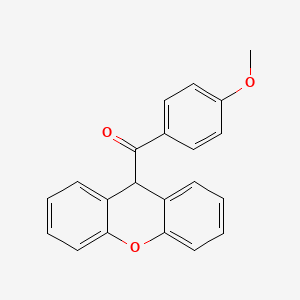
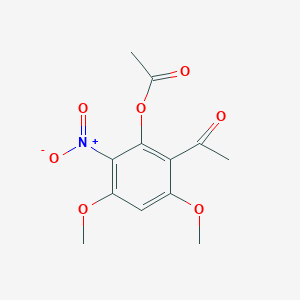

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
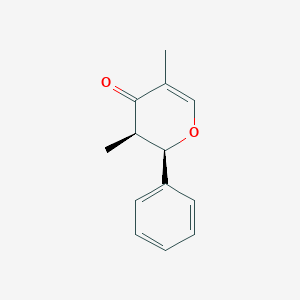
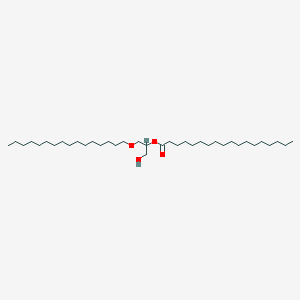

![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
